molecular formula C11H11NO4 B11782293 Methyl 5-amino-3-methoxybenzofuran-2-carboxylate

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate

Cat. No.: B11782293
M. Wt: 221.21 g/mol
InChI Key: HUANNLMLAMOIJP-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the benzofuran class known for diverse biological activities. Researchers value this compound as a versatile synthetic intermediate for developing novel therapeutic agents. Compounds based on the benzofuran scaffold demonstrate potent antiproliferative activity against a range of human cancer cell lines by inhibiting tubulin polymerization and binding to the colchicine site . This mechanism disrupts microtubule formation, leading to cell cycle arrest and apoptosis, with some benzofuran derivatives exhibiting nanomolar potency and demonstrating in vivo antitumor activity comparable to established drugs like combretastatin A-4 . Furthermore, structural analogs of this compound have shown promising neuroprotective properties, protecting neuronal cells from NMDA-induced excitotoxicity, a process implicated in stroke and neurodegenerative disorders . Some benzofuran derivatives also possess antioxidant activity, scavenging free radicals and inhibiting lipid peroxidation, which contributes to their cytoprotective effects . The benzofuran scaffold is also being explored in infectious disease research, with some inhibitors demonstrating highly potent bactericidal activity against Mycobacterium tuberculosis by targeting essential enzymes for cell wall synthesis . The specific substitution pattern of this compound presents a strategic framework for investigating structure-activity relationships to optimize potency and selectivity for various biological targets. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-amino-3-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,12H2,1-2H3

InChI Key

HUANNLMLAMOIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Nitro Group Reduction Pathway

The most direct route involves reduction of a nitro group to an amino group on a pre-functionalized benzofuran scaffold. This method leverages the stability of the nitro group during cyclization and subsequent functionalization.

Key Steps

  • Formation of the Benzofuran Core :

    • Substrate : 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

    • Reagent : Methyl chloroacetate.

    • Conditions : Cyclization in DMF with K₂CO₃ at 92–94°C for 4 hours.

    • Product : Methyl 5-nitro-3-methoxybenzofuran-2-carboxylate.

  • Nitro-to-Amino Reduction :

    • Catalyst : H₂/Pd-C (palladium on carbon).

    • Conditions : Room temperature, 3.5 hours, catalyst-to-substrate ratio of 1:0.13.

    • Yield : 91% for the ethyl ester analog; methyl ester yields are comparable.

Step Reagents/Conditions Yield Reference
CyclizationK₂CO₃, DMF, 92–94°C85–90%
ReductionH₂/Pd-C, RT91%

Halogenation and Amination Approach

This method introduces the amino group via nucleophilic aromatic substitution after halogenation.

Step Reagents/Conditions Yield Reference
BrominationNBS, CCl₄, reflux30–50%
AminationNH₃, MeOH, RTN/A

Optimization Strategies

Solvent and Catalyst Selection

  • Cyclization : DMF is preferred over acetone due to higher solubility of polar intermediates.

  • Reduction : Pd-C catalysts outperform other metals (e.g., Fe/HCl) in selectivity and yield.

Functional Group Protection

  • Methoxy Group Stability : Introduced via O-methylation of 2-hydroxy-3-nitrobenzaldehyde using dimethyl sulfate or methyl iodide.

  • Nitro Group Stability : Resistant to acidic/basic conditions during cyclization.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Hexane/EtOAc (3:1 to 4:3) for intermediates.

  • Flash Chromatography : MeOH/DCM/AcOH (90:10:0.1) for final purification.

Spectral Data

  • ¹H NMR : Peaks at δ 7.55 (s, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

  • IR : Absorption at 1748 cm⁻¹ (C=O ester), 1249 cm⁻¹ (C-O).

Challenges and Limitations

  • Low Yields in Bromination : Halogenation at position 5 is hindered by steric effects from the methoxy group.

  • Catalyst Cost : Pd-C requires specialized handling and is expensive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Methyl 5-amino-3-methoxybenzofuran-2-carboxylate has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values ranging from 1 to 10 nM . The mechanism involves binding to the colchicine site of tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties
This compound has also been studied for its potential as an anti-inflammatory agent. Research indicates that it may inhibit the mammalian 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses . By preventing leukotriene synthesis, this compound could mitigate conditions such as asthma and inflammatory bowel disease.

Synthesis and Structural Variations

The synthesis of this compound typically involves several key reactions, including the formation of the benzofuran core followed by carboxylation and amination steps. Techniques such as continuous flow reactors are often employed to optimize yields and purity.

Comparative studies with similar compounds reveal that variations in substituents can significantly alter biological activity. For instance:

Compound Name Unique Features
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylateContains an isopropoxy group; may exhibit different pharmacokinetics compared to methoxy.
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylateEthoxy group alters lipophilicity, impacting absorption and distribution.
Methyl 5-amino-3-propoxybenzofuran-2-carboxylatePropoxy group influences metabolic stability differently from isopropoxy.

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of this compound, researchers found that compounds with a methoxy substituent at the C-6 position exhibited the highest activity against a panel of human cancer cell lines. The compound induced significant apoptosis as evidenced by flow cytometry assays measuring annexin V positivity .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of this compound through its inhibition of the 5-lipoxygenase pathway. The results indicated a reduction in leukotriene production, suggesting its utility in treating inflammation-related diseases .

Mechanism of Action

The biological activity of Methyl 5-amino-3-methoxybenzofuran-2-carboxylate is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting anti-oxidative effects . Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 5

Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate ()

  • Key Differences : Ethoxy group at position 3 instead of methoxy.
  • Molecular weight increases to 235.24 g/mol (vs. ~221.21 g/mol for the methoxy variant) .

Methyl 5-methoxy-1-benzofuran-3-carboxylate ()

  • Key Differences : Methoxy at position 5 and carboxylate at position 3.
  • Impact: The shifted substituent positions reduce conjugation between the amino and ester groups, likely affecting electronic properties and reactivity .
Functional Group Modifications

5-Methoxybenzofuran-2-carboxylic Acid (CAS 10242-08-7, )

  • Key Differences : Carboxylic acid at position 2 instead of a methyl ester.
  • Impact : The free carboxylic acid enhances hydrophilicity and may participate in hydrogen bonding, contrasting with the ester’s lipophilicity and hydrolytic instability .

Methyl 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate ()

  • Key Differences : Sulfonamide at position 5 and methoxymethyl at position 2.
Heterocycle Variations

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate ()

  • Key Differences : Benzothiophene (sulfur atom) instead of benzofuran (oxygen atom).
  • Impact : The sulfur atom increases aromatic electron density and may enhance oxidative stability, though it could reduce polarity compared to benzofuran derivatives .

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Methyl 5-amino-3-methoxybenzofuran-2-carboxylate 5-NH₂, 3-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₄ ~221.21 (estimated) Likely liquid; moderate lipophilicity [3, 8]
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate 5-NH₂, 3-OCH₂CH₃, 2-COOCH₃ C₁₂H₁₃NO₄ 235.24 Higher lipophilicity than methoxy analog [8]
5-Methoxybenzofuran-2-carboxylic acid 5-OCH₃, 2-COOH C₁₀H₈O₄ 192.17 Hydrophilic; acidic (pKa ~3-4) [5]
Methyl 5-methoxy-1-benzofuran-3-carboxylate 5-OCH₃, 3-COOCH₃ C₁₁H₁₀O₄ 206.20 Pale yellow liquid; synthetic intermediate [3]
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-... 5-SO₂NHC₆H₄Cl, 2-CH₂OCH₃ C₁₈H₁₆ClNO₆S 409.84 High molecular weight; sulfonamide reactivity [9]

Research Findings and Implications

  • Synthetic Pathways: Copper-catalyzed coupling () is effective for synthesizing methyl benzofuran carboxylates, but introducing amino groups may require additional steps like nitro group reduction .
  • Safety and Handling : Analogous compounds (e.g., ) highlight risks of skin/eye irritation and respiratory toxicity, suggesting similar precautions for the target compound (gloves, ventilation) .
  • Environmental Relevance: Benzofuran derivatives with amino groups could participate in free radical chemistry, akin to environmentally persistent free radicals (EPFR) observed in indoor particulate matter .

Biological Activity

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate (M5A3MBC) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring. Its unique structure, which includes an amino group and a methoxy group, enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activities of M5A3MBC, including its antimicrobial and anticancer properties, along with detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N O₃
  • Molecular Weight : 221.21 g/mol

The structural characteristics of M5A3MBC contribute significantly to its biological functions. The presence of the amino and methoxy groups at specific positions on the benzofuran core enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that M5A3MBC exhibits notable antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen Activity Mechanism
Staphylococcus aureusInhibitory EffectDisruption of cell wall synthesis
Escherichia coliModerate ActivityInhibition of DNA replication
Candida albicansSignificant ActivityDisruption of ergosterol synthesis

Anticancer Properties

M5A3MBC has been evaluated for its anticancer potential across various cancer cell lines. Studies demonstrate its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that M5A3MBC exhibits significant cytotoxicity against several human cancer cell lines, including:

  • HeLa (Cervical Cancer) : IC50 = 0.5 μM
  • A549 (Lung Cancer) : IC50 = 1.2 μM
  • MCF-7 (Breast Cancer) : IC50 = 0.8 μM

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased annexin-V positive cells in treated cultures.

The biological effects of M5A3MBC are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
  • Cellular Receptor Modulation : M5A3MBC can bind to cellular receptors, modulating signaling pathways associated with cancer progression.

Comparative Analysis with Related Compounds

To better understand the efficacy of M5A3MBC, it is useful to compare it with structurally similar compounds:

Compound IC50 (μM) Activity Type
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate0.4Anticancer
Methyl 3-amino-7-methoxybenzofuran-2-carboxylate0.6Anticancer
Benzofuran derivative X1.0Antimicrobial

Q & A

Basic: What are the standard synthetic protocols for preparing Methyl 5-amino-3-methoxybenzofuran-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. Key steps include:

  • Halogenation or methoxylation of precursor molecules (e.g., bromine/fluorine substitution for reactivity tuning) .
  • Esterification under controlled conditions (e.g., using methanol as a nucleophile in the presence of catalysts like sulfuric acid) .
  • Amination via nucleophilic substitution or reduction of nitro groups, requiring inert atmospheres and catalysts like palladium .
    Critical Parameters :
  • Temperature : 60–80°C for esterification; room temperature for sensitive steps .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) for amination; ethanol for intermediate purification .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track intermediates .

Advanced: How can researchers optimize low yields in the final amination step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Transition metals (e.g., Pd/C or CuI) to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetyl for hydroxyl groups) to direct amination .
    Validation : Use HPLC-MS to quantify byproducts and adjust stoichiometry iteratively .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), amino (δ 5.5–6.0 ppm), and ester carbonyl (δ 165–170 ppm) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran ring .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry .

Advanced: How to resolve contradictions in crystallographic data versus computational models?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., solvent interactions in X-ray vs. gas-phase DFT calculations). Steps:

  • SHELX Refinement : Use single-crystal X-ray data to refine bond lengths/angles, accounting for thermal motion .
  • DFT Optimization : Compare experimental (X-ray) and theoretical (B3LYP/6-31G*) geometries to identify torsional strain .
  • Hydrogen Bond Analysis : Evaluate intermolecular interactions (O–H⋯O/N) affecting packing .

Basic: What methods are used to assess biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases or proteases) with IC50 determination via fluorescence/quenching .
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB inhibition) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites .

Advanced: How do substituents (e.g., methoxy vs. bromo) impact pharmacological profiles?

Methodological Answer:

  • Electron-Withdrawing Groups (Br) : Enhance electrophilicity, improving enzyme inhibition but potentially reducing solubility .
  • Methoxy Groups : Increase lipophilicity and membrane permeability (logP calculations via ChemDraw) .
  • Amino Groups : Enable hydrogen bonding with biological targets (e.g., DNA topoisomerases) .
    Validation : SAR studies with analogues (e.g., methyl vs. ethyl esters) to correlate structure with IC50 .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the benzofuran core .
  • Purity Monitoring : Periodic NMR/HPLC checks to detect decomposition (e.g., ester hydrolysis to carboxylic acid) .

Basic: What are the best practices for reporting spectral data?

Methodological Answer:

  • NMR : Report solvent (e.g., CDCl3 or DMSO-d6), reference peaks (TMS), and coupling constants (J in Hz) .
  • MS : Include ionization method (ESI/APCI) and resolution (e.g., HRMS with <5 ppm error) .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement parameters .

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